molecular formula C16H12Br4N2O5 B11548738 N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B11548738
M. Wt: 631.9 g/mol
InChI Key: JBKAHJQAQDMBCZ-IGCPIRJNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves the condensation of 2,5-dibromo-3,4-dihydroxybenzaldehyde with 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups enable it to form strong interactions with biological molecules, such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain types of cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to the presence of both dibromo and methoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C16H12Br4N2O5

Molecular Weight

631.9 g/mol

IUPAC Name

N-[(E)-(2,5-dibromo-3,4-dihydroxyphenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H12Br4N2O5/c1-26-11-4-8(17)3-10(19)16(11)27-6-12(23)22-21-5-7-2-9(18)14(24)15(25)13(7)20/h2-5,24-25H,6H2,1H3,(H,22,23)/b21-5+

InChI Key

JBKAHJQAQDMBCZ-IGCPIRJNSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2Br)O)O)Br

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC(=C(C(=C2Br)O)O)Br

Origin of Product

United States

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